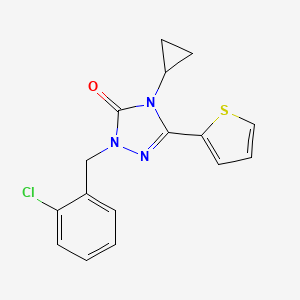

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS/c17-13-5-2-1-4-11(13)10-19-16(21)20(12-7-8-12)15(18-19)14-6-3-9-22-14/h1-6,9,12H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONSAEJEJDKCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 2-chlorobenzyl group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Thiophene substitution: The final step involves the substitution of the thiophene ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Antifungal Triazolones

- 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one This fluconazole analog () replaces the 2-chlorobenzyl group with a 2,4-difluorophenyl-hydroxypropyl chain. It exhibits potent antifungal activity (IC₅₀ = 0.12 μM against Candida albicans) due to strong CYP51 binding via fluorine-mediated hydrogen bonding.

1-(Acetonyl)-3-(2-thienylmethyl)-4-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5(4H)-one

Substitution with acetonyl and thienylmethyl groups () reduces antifungal efficacy compared to the target compound, highlighting the importance of the 2-chlorobenzyl group for optimal activity .

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters

- The target compound’s shorter C–N bond (1.32 Å vs.

Key Research Findings and Implications

- Antifungal vs. Herbicidal Activity : The presence of electronegative substituents (Cl, F) and aromatic rings (thiophene, benzene) correlates with antifungal activity, while alkyl or difluoromethyl groups favor herbicidal applications .

- Metabolic Stability : Cyclopropyl and 2-chlorobenzyl groups in the target compound likely improve pharmacokinetic profiles compared to hydroxylated analogs () .

Biologische Aktivität

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

- Molecular Formula : C₁₆H₁₄ClN₃OS

- Molecular Weight : 331.8 g/mol

- CAS Number : 1428348-04-2

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests have been conducted against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

A study evaluated the antibacterial activity of several triazole derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 15 | 30 |

Antifungal Activity

The compound has also been studied for its antifungal properties. A notable study found that it exhibited moderate antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Findings on Antifungal Activity

The antifungal efficacy was determined through standard bioassays:

- The compound showed promising results, although further in vivo studies are necessary to fully understand its therapeutic potential .

While specific mechanisms of action for this compound are not fully elucidated, its structural characteristics suggest that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.

Case Studies

- Case Study on Antibacterial Efficacy : A research team synthesized a series of triazole derivatives and tested their antibacterial efficacy. The compound was among those showing superior activity against resistant bacterial strains.

- Case Study on Antifungal Efficacy : A comparative study was conducted to assess the antifungal activity of various triazole compounds. The results indicated that while the compound had moderate activity against Candida species, it was less effective than established antifungals like fluconazole.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or THF .

N-Alkylation : Introduction of the 2-chlorobenzyl group via alkylation using 2-chlorobenzyl chloride in basic conditions (e.g., K₂CO₃) at 60–80°C .

Cyclopropane Integration : Cyclopropane substituents are introduced via nucleophilic substitution or cross-coupling reactions using cyclopropylboronic acid derivatives .

Thiophene Functionalization : Thiophen-2-yl groups are incorporated via Suzuki-Miyaura coupling or direct substitution reactions .

Key Considerations :

- Solvents like DMSO or THF improve reaction efficiency .

- Catalysts (e.g., Pd(PPh₃)₄ for coupling) enhance regioselectivity .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve 3D molecular geometry. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The thiophene proton signals typically appear at δ 6.8–7.5 ppm, while cyclopropane protons resonate at δ 1.2–1.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 358.43 for C₁₈H₁₈ClN₄OS) .

Advanced: How to address challenges in regioselectivity during N-alkylation of the triazole core?

Methodological Answer:

Regioselectivity issues arise due to competing alkylation at N1 vs. N2 positions. Strategies include:

Steric Control : Bulkier substituents on the triazole (e.g., cyclopropyl) favor alkylation at the less hindered nitrogen .

Temperature Modulation : Lower temperatures (0–25°C) slow reaction kinetics, improving selectivity .

Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction specificity .

Validation : Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry via NOESY NMR .

Advanced: How to resolve contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO co-solvents ≤1% v/v .

Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .

Dose-Response Curves : Establish EC₅₀ values under consistent conditions.

Comparative SAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase). Focus on hydrogen bonding with triazole N atoms and hydrophobic interactions with the cyclopropyl group .

QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants .

DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the thiophene ring .

Advanced: How to optimize crystallization conditions for X-ray analysis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., acetone, DMF) for slow evaporation. Crystals of related triazoles form in acetone/water (9:1 v/v) over 7–10 days .

- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.

- Additives : Small amounts of hexane or ethyl acetate reduce nucleation density .

Troubleshooting : If crystals are twinned, reprocess data using TWINLAW in SHELXL .

Advanced: What strategies mitigate decomposition during biological assays?

Methodological Answer:

- Stability Profiling : Conduct HPLC-UV/MS stability tests in assay buffers (pH 7.4, 37°C).

- Prodrug Design : Modify labile groups (e.g., esterify hydroxyl groups) to enhance stability .

- Light Protection : Shield thiophene-containing compounds from UV light to prevent photooxidation .

Advanced: How to interpret conflicting crystallographic data on thiophene ring disorder?

Methodological Answer:

Disorder in thiophene rings (e.g., flipped orientations) is common due to low energy barriers. Refinement strategies:

Multi-Conformation Models : Split occupancy (e.g., 70:30 ratio) using PART commands in SHELXL .

Restraints : Apply SIMU and DELU restraints to stabilize thermal parameters .

Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.